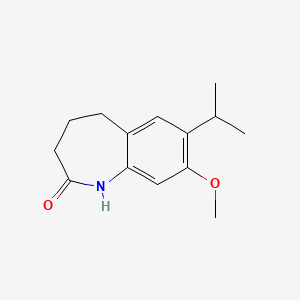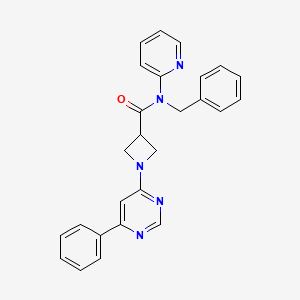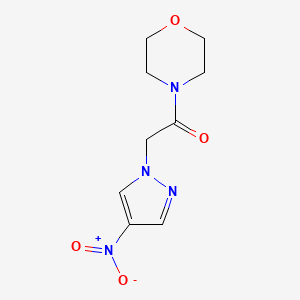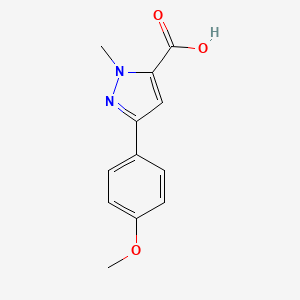
5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid, also known as 5-MMPPCA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of research applications, such as synthesis, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
Corrosion Inhibition
5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid and its derivatives show promise as corrosion inhibitors. For instance, studies have demonstrated their effectiveness in preventing corrosion of mild steel in acidic solutions, such as hydrochloric acid (HCl). These compounds function by forming a protective layer on the metal surface, thus reducing the rate of corrosion. This application is particularly relevant in industries where metal preservation is critical (Yadav et al., 2016).
Synthesis of Novel Compounds
The compound is used as a precursor in the synthesis of novel chemical structures, like Indole-Benzimidazole derivatives. These derivatives are created through condensation reactions, showcasing the compound's versatility in organic synthesis and its potential use in creating new molecules with diverse applications (Wang et al., 2016).
Organic Reaction Studies
This compound derivatives are studied in various organic reactions, like the abnormal Diels–Alder reaction. Such research helps in understanding the mechanistic aspects of organic reactions and potentially leads to the development of new synthetic methodologies (Ibata et al., 1992).
Anticonvulsant Activity
Derivatives of this compound have been synthesized and tested for anticonvulsant activities. Research indicates some of these derivatives can block sodium channels in a frequency-dependent manner, suggesting potential use in the development of new anticonvulsant drugs (Unverferth et al., 1998).
Antimicrobial Activity
Compounds related to this compound have been investigated for their antimicrobial properties. Some derivatives have shown significant inhibition of bacterial growth, hinting at their potential in developing new antimicrobial agents (Nagaraj et al., 2018).
作用機序
Target of action
Compounds with similar structures, such as pyrazoles and phenyl groups, often interact with various enzymes and receptors in the body .
Mode of action
The mode of action would depend on the specific target. For instance, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity. The methoxyphenyl group could potentially interact with the active site of the target, influencing its function .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Similar compounds have been found to influence pathways related to inflammation and cancer .
Pharmacokinetics
Factors such as its size, polarity, and solubility would influence its bioavailability .
Result of action
The molecular and cellular effects would depend on the compound’s specific target and mode of action. For example, if the compound were to inhibit a particular enzyme, it could lead to decreased production of a specific metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target .
特性
IUPAC Name |
5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(12(15)16)7-10(13-14)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOBKJSBBATDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

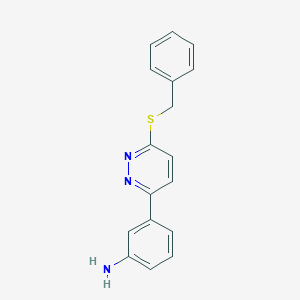
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-(4-fluorophenyl)propanoic acid](/img/structure/B2936424.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone](/img/structure/B2936425.png)
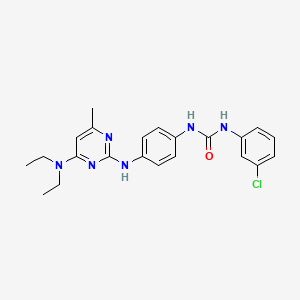
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2936434.png)
![Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2936436.png)
![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)
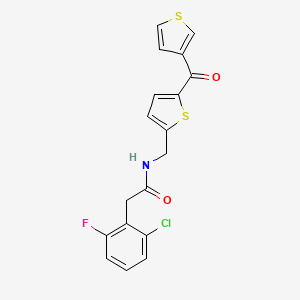
![2,2-Difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)
